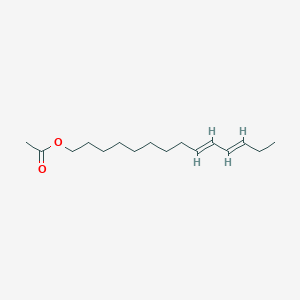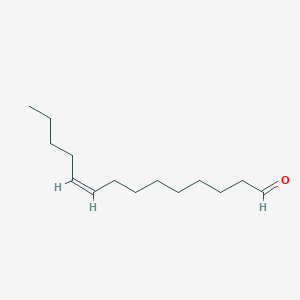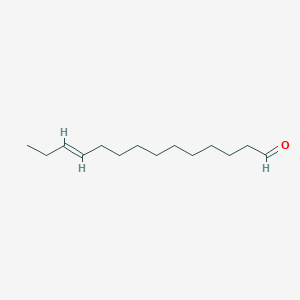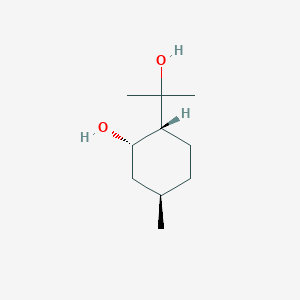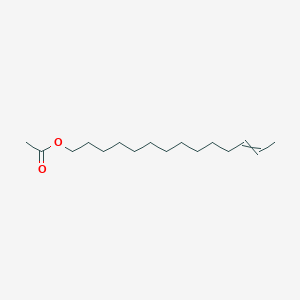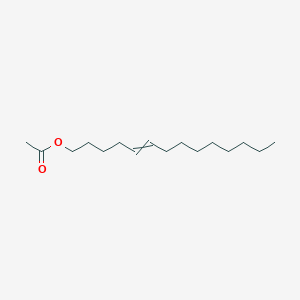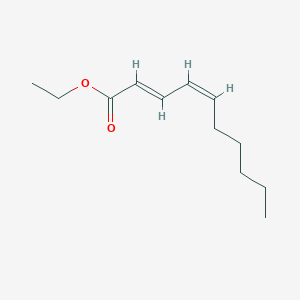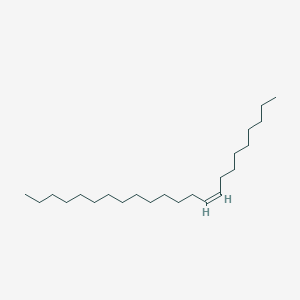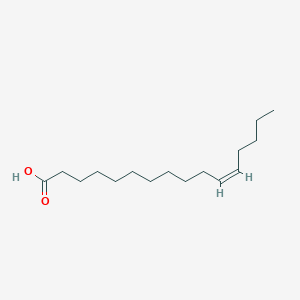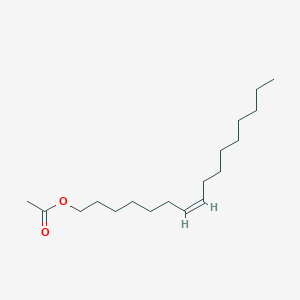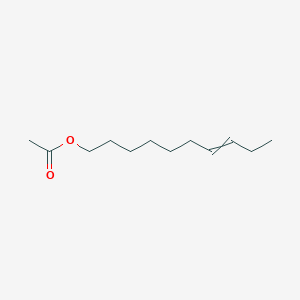![molecular formula C11H14N2O2S2 B013508 S-[N-Benzyl(thiocarbamoyl)]-L-cysteine CAS No. 35446-36-7](/img/structure/B13508.png)
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
描述
S-(N-Benzylthiocarbamoyl)cysteine: is a cysteine conjugate of benzyl isothiocyanate. This compound exhibits significant anticancer activity, inhibiting leukemia cell growth and inducing apoptosis in bladder cancer cells . It also inhibits N-dimethylnitrosamine demethylase, preventing nitrosamine activation and displaying potential chemopreventive benefits .
准备方法
Synthetic Routes and Reaction Conditions: S-(N-Benzylthiocarbamoyl)cysteine can be synthesized by reacting benzyl isothiocyanate with L-cysteine. The reaction typically involves mixing benzyl isothiocyanate with L-cysteine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods: The industrial production of S-(N-Benzylthiocarbamoyl)cysteine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: S-(N-Benzylthiocarbamoyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in substitution reactions, where the thiocarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the thiocarbamoyl group.
科学研究应用
Chemistry: S-(N-Benzylthiocarbamoyl)cysteine is used in the synthesis of other complex molecules and as a reagent in various chemical reactions .
Biology: The compound is studied for its role in inhibiting enzymes and pathways involved in cancer cell proliferation .
Medicine: Due to its anticancer properties, S-(N-Benzylthiocarbamoyl)cysteine is researched for potential therapeutic applications in treating leukemia and bladder cancer .
Industry: The compound is used in the development of chemopreventive agents and other pharmaceutical products .
作用机制
S-(N-Benzylthiocarbamoyl)cysteine exerts its effects by inhibiting specific enzymes and pathways involved in cancer cell growth. It inhibits N-dimethylnitrosamine demethylase, preventing the activation of nitrosamines, which are known carcinogens . The compound also induces apoptosis in cancer cells by activating apoptotic pathways .
相似化合物的比较
Benzyl isothiocyanate: The parent compound from which S-(N-Benzylthiocarbamoyl)cysteine is derived.
Phenethyl isothiocyanate: Another isothiocyanate with similar anticancer properties.
Allyl isothiocyanate: Known for its antibacterial and anticancer activities.
Uniqueness: S-(N-Benzylthiocarbamoyl)cysteine is unique due to its specific conjugation with cysteine, which enhances its solubility and bioavailability. This conjugation also allows it to inhibit specific enzymes and pathways more effectively than its parent compound, benzyl isothiocyanate .
属性
IUPAC Name |
(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188947 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35446-36-7 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interact with its target and what are the downstream effects?
A1: this compound acts as a glutathione S-transferase (GST) stimulating agent []. GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds and oxidative stress. While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that this compound induces increased activity of GST enzymes, particularly in the bladder []. This heightened GST activity could potentially enhance the detoxification of carcinogens, such as nitrosamines, which are implicated in bladder cancer development [].
Q2: How does the structure of this compound compare to similar compounds and how does this affect its activity?
A2: Research indicates that the length of the alkyl chain in phenylalkyl isothiocyanates and their cysteine conjugates influences their enzyme-inducing activity. Specifically, shorter alkyl chains in cysteine conjugates, like in this compound, are associated with higher enzyme-inducing activity compared to their longer chain counterparts []. This suggests a structure-activity relationship where the size and structure of the alkyl group attached to the cysteine conjugate impacts its interaction with the target enzyme and subsequent activity.
Q3: What evidence is there for the efficacy of this compound in preventing tumor development?
A3: While the provided research doesn't directly investigate the efficacy of this compound in preventing tumor development, its parent compound, benzyl isothiocyanate, and other structurally similar phenylalkyl isothiocyanates have demonstrated inhibitory effects against a wide range of carcinogenic nitrosamines []. Given the enhanced enzyme-inducing activity of this compound compared to benzyl isothiocyanate, it is suggested that this compound could potentially serve as a prodrug, offering protection against nitrosamine-induced bladder carcinogenesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


